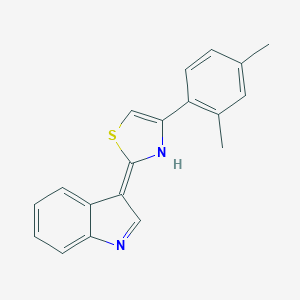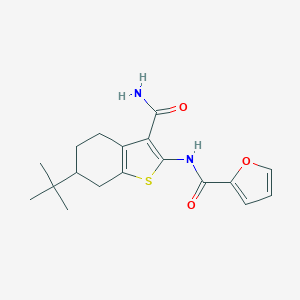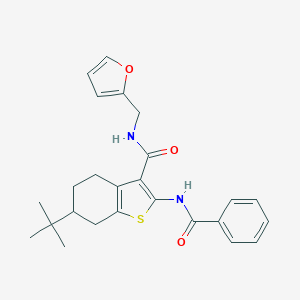
(2E)-4-(2,4-dimethylphenyl)-2-indol-3-ylidene-3H-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-(2,4-dimethylphenyl)-2-indol-3-ylidene-3H-1,3-thiazole is a chemical compound with potential applications in scientific research. This compound is also known as DMTT and belongs to the family of thiazole-based compounds.
Mecanismo De Acción
The mechanism of action of DMTT is not fully understood. However, it has been reported to inhibit the activity of PTP1B by binding to its active site. This inhibition results in the activation of insulin signaling pathways, leading to improved glucose uptake and metabolism. DMTT has also been reported to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
DMTT has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMTT also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, DMTT has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTT has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in experiments. Moreover, DMTT exhibits selectivity towards PTP1B, making it a useful tool for studying the role of this protein in diabetes and obesity. However, DMTT also has some limitations. It has been reported to exhibit low solubility in aqueous solutions, which may limit its use in some experiments. Moreover, the mechanism of action of DMTT is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on DMTT. One potential direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its potential as an anti-inflammatory and antimicrobial agent. Moreover, further research is needed to fully understand the mechanism of action of DMTT and its potential applications in the treatment of diabetes and obesity.
Métodos De Síntesis
The synthesis of DMTT can be achieved through a reaction between 2,4-dimethylbenzaldehyde and 2-(1H-indol-3-yl) ethanethiol in the presence of an acid catalyst. This reaction results in the formation of DMTT as a yellow powder. The purity of the compound can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DMTT has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. DMTT also shows potential as a fluorescent probe for detecting metal ions in biological systems. Moreover, DMTT has been reported to act as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a therapeutic target for type 2 diabetes and obesity.
Propiedades
Fórmula molecular |
C19H16N2S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(2E)-4-(2,4-dimethylphenyl)-2-indol-3-ylidene-3H-1,3-thiazole |
InChI |
InChI=1S/C19H16N2S/c1-12-7-8-14(13(2)9-12)18-11-22-19(21-18)16-10-20-17-6-4-3-5-15(16)17/h3-11,21H,1-2H3/b19-16- |
Clave InChI |
PDTJNVHYGBAUFL-MNDPQUGUSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C2=CS/C(=C\3/C=NC4=CC=CC=C43)/N2)C |
SMILES |
CC1=CC(=C(C=C1)C2=CSC(=C3C=NC4=CC=CC=C43)N2)C |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CSC(=C3C=NC4=CC=CC=C43)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)

![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B289410.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289416.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)

![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289420.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)